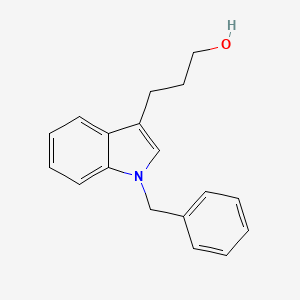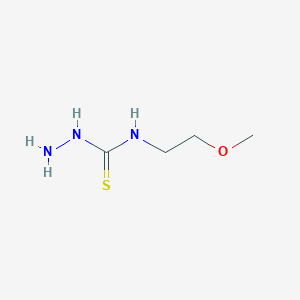
3-(1-benzyl-1H-indol-3-yl)propan-1-ol
Vue d'ensemble
Description
“3-(1-benzyl-1H-indol-3-yl)propan-1-ol”, also known as BIP, is a chemical compound that has gained significant attention due to its potential applications in various fields of research and industry. It has a molecular weight of 265.35 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C18H19NO/c20-12-6-9-16-14-19 (13-15-7-2-1-3-8-15)18-11-5-4-10-17 (16)18/h1-5,7-8,10-11,14,20H,6,9,12-13H2 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 265.35 .Applications De Recherche Scientifique
Recherche pharmaceutique
Le motif indole de 3-(1-benzyl-1H-indol-3-yl)propan-1-ol est une structure courante présente dans de nombreux composés pharmacologiquement actifs. Ce composé peut être utilisé comme précurseur pour la synthèse de divers médicaments, en particulier ceux ciblant le système nerveux central. Sa similitude structurale avec le tryptophane pourrait en faire un candidat pour le développement de modulateurs des récepteurs de la sérotonine .
Agents antiviraux
Les dérivés de l’indole se sont montrés prometteurs comme agents antiviraux. La capacité du composé à se lier avec une forte affinité à plusieurs récepteurs pourrait être mise à profit pour développer de nouveaux dérivés ayant des activités antivirales puissantes, notamment contre le virus de la grippe et le virus Coxsackie B4 .
Applications anticancéreuses
Le groupe benzyle attaché au noyau indole peut être modifié pour créer de nouvelles molécules ayant des propriétés anticancéreuses potentielles. Ces dérivés peuvent être conçus pour cibler des voies spécifiques impliquées dans la prolifération et la survie des cellules cancéreuses .
Thérapies neuroprotectrices
En raison de ses caractéristiques structurales, le this compound pourrait être étudié pour ses effets neuroprotecteurs. Il peut servir de composé de tête pour le développement de traitements des maladies neurodégénératives en modulant les neurorécepteurs ou en protégeant le tissu nerveux du stress oxydatif .
Agents anti-inflammatoires
Le noyau indole est connu pour ses propriétés anti-inflammatoires. Ce composé pourrait être utilisé dans la synthèse de nouveaux médicaments anti-inflammatoires qui peuvent aider dans le traitement des maladies inflammatoires chroniques .
Recherche sur les antioxydants
Les composés ayant une structure indole sont souvent de puissants antioxydants. Ce composé particulier pourrait être étudié pour son efficacité à piéger les radicaux libres, contribuant potentiellement à la prévention des maladies causées par le stress oxydatif .
Activité antimicrobienne et antituberculeuse
La recherche sur les dérivés de l’indole a révélé leur potentiel dans la lutte contre diverses infections microbiennes. Ce composé pourrait être exploré pour ses activités antimicrobiennes et antituberculeuses, menant éventuellement à de nouveaux traitements pour les souches résistantes de bactéries .
Biologie chimique et inhibition enzymatique
Les dérivés de l’indole peuvent agir comme des inhibiteurs enzymatiques, affectant diverses voies biologiques. Ce composé pourrait être utilisé dans des études de biologie chimique pour comprendre les mécanismes enzymatiques ou comme échafaudage pour développer de nouveaux inhibiteurs enzymatiques ayant des applications thérapeutiques .
Mécanisme D'action
Target of Action
Similar indole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s worth noting that similar compounds have been found to bind to the colchicine binding site of tubulin , which could potentially disrupt microtubule dynamics and inhibit cell division.
Result of Action
Similar compounds have been found to induce apoptosis in certain cell lines , suggesting that 3-(1-Benzyl-1H-indol-3-yl)propan-1-ol could potentially have similar effects.
Analyse Biochimique
Biochemical Properties
3-(1-Benzyl-1H-indol-3-yl)propan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the hydrolysis of phosphoglycerides, such as phospholipase A2 (PA2), which catalyzes the calcium-dependent hydrolysis of the 2-acyl groups in 3-sn-phosphoglycerides . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that derivatives of indole compounds can induce apoptosis in cancer cells by causing cell cycle arrest at specific phases . This indicates that this compound may have potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, molecular modeling studies have suggested that similar compounds bind to the colchicine binding site of tubulin, thereby inhibiting microtubule formation . This mechanism is essential for its potential use in cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term studies are necessary to fully understand its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies on similar compounds have shown that they can inhibit colony formation in cancer cells in a concentration-dependent manner . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For example, it may be metabolized by enzymes involved in the hydrolysis of phosphoglycerides, affecting the levels of specific metabolites . These interactions are essential for understanding the compound’s overall metabolic impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors influence its effectiveness in various biochemical and cellular processes.
Propriétés
IUPAC Name |
3-(1-benzylindol-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-12-6-9-16-14-19(13-15-7-2-1-3-8-15)18-11-5-4-10-17(16)18/h1-5,7-8,10-11,14,20H,6,9,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPQJRUTRYGKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366021 | |
| Record name | 3-(1-benzyl-1H-indol-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644275 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
29957-93-5 | |
| Record name | 3-(1-benzyl-1H-indol-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)
![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)





![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)



